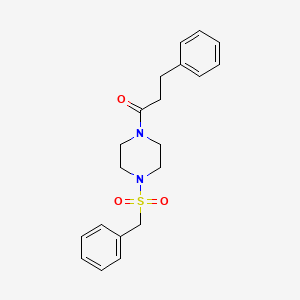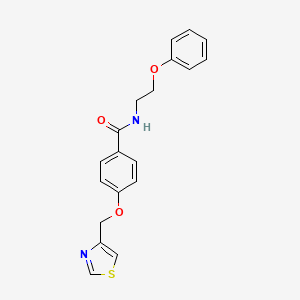![molecular formula C17H15ClN2O3S2 B7481089 N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme. This drug is widely used in the treatment of various inflammatory conditions, such as arthritis, pain, and fever.
Mechanism of Action
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide selectively inhibits COX-2 enzyme, which is responsible for the synthesis of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever. Unlike traditional NSAIDs, which also inhibit COX-1 enzyme, N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide has a lower risk of causing gastrointestinal side effects, such as ulcers and bleeding.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of COX-2 enzyme, reduction of prostaglandin synthesis, and suppression of inflammation, pain, and fever. Moreover, N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide has been demonstrated to have anti-cancer effects by inducing apoptosis and suppressing angiogenesis in cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, such as its selective inhibition of COX-2 enzyme, which allows for the study of the specific role of COX-2 in various physiological and pathological processes. Moreover, N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide has a lower risk of causing gastrointestinal side effects compared to traditional NSAIDs, which can interfere with experimental outcomes. However, N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide also has some limitations, such as its potential to interact with other drugs and its variable pharmacokinetics in different individuals.
Future Directions
There are several future directions for the research on N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide, including the investigation of its potential use in the prevention and treatment of cancer, particularly in combination with other anti-cancer agents. Moreover, the development of novel COX-2 inhibitors with improved efficacy and safety profiles is an area of ongoing research. Furthermore, the study of the pharmacokinetics and pharmacodynamics of N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide in different populations, such as children and elderly individuals, is important for optimizing its clinical use.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide involves several steps, including the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminothiazole, followed by the reaction of the resulting intermediate with 4-(2-hydroxyethyl)phenol. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Moreover, N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide has been investigated for its potential use in the prevention and treatment of cancer, particularly colorectal cancer. Several studies have demonstrated that N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis.
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-14-6-8-15(9-7-14)23-12-11-20(17-19-10-13-24-17)25(21,22)16-4-2-1-3-5-16/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXRPRHJDXGFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCOC2=CC=C(C=C2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)


![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)







![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)